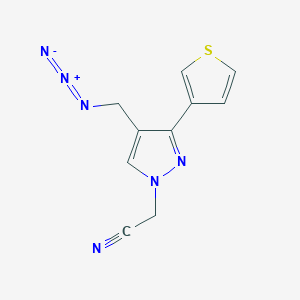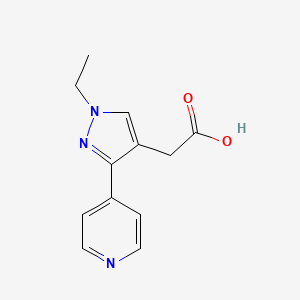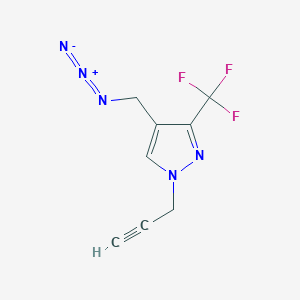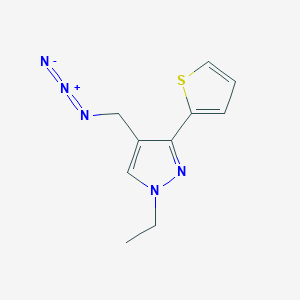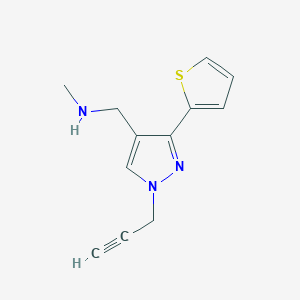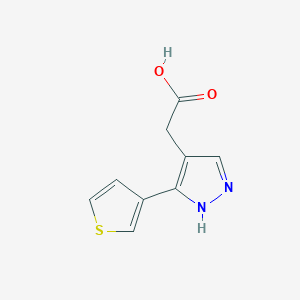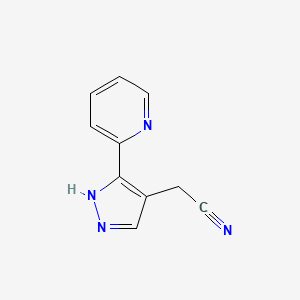
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide
Übersicht
Beschreibung
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide (EPPC) is a small molecule that has been studied for its potential use in a variety of scientific research applications. EPPC is a pyrazole-based compound that has been found to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
The compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the pyrimidine moiety, which is structurally related to “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide”, has been employed in the design of drugs targeting fibrotic diseases . These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential development as novel anti-fibrotic drugs.
Antimicrobial Properties
Pyrimidine derivatives, which share a core similarity with the compound , are known to exhibit antimicrobial activities . This suggests that “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide” could be explored for its efficacy against various microbial infections, potentially leading to new treatments for bacterial and fungal diseases.
Antiviral Uses
The structural motif of pyrimidine is also associated with antiviral properties . By extension, “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide” could be researched for its potential use in combating viral infections, contributing to the development of new antiviral medications.
Antitumor Potential
Compounds containing pyrimidine structures have been reported to possess antitumor activities . Therefore, “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide” may have applications in cancer research, particularly in the synthesis of novel chemotherapeutic agents.
Enzyme Inhibition
The compound could be investigated for its role in enzyme inhibition. Pyrimidine derivatives have been used to inhibit collagen prolyl 4-hydroxylases, which are involved in the synthesis of collagen . This suggests potential applications in the treatment of diseases where collagen synthesis needs to be controlled or reduced.
Medicinal Chemistry
“1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide” can serve as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Its structure allows for the construction of novel compound libraries that are crucial in the discovery of new drugs .
Eigenschaften
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-10(11(12)13)6-9(15-16)8-4-3-5-14-7-8/h3-7H,2H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPYZRYGNOUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




